molecular formula C20H17N3O3 B2793017 (E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one CAS No. 1164473-67-9

(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one

Cat. No. B2793017
CAS RN: 1164473-67-9
M. Wt: 347.374
InChI Key: VXFGKNVXDPCMHO-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one, also known as 4-MPA, is a small molecule that has been used in scientific research for its biochemical and physiological effects. 4-MPA is a derivative of the amino acid phenylalanine and is a synthetic compound that has been used in a variety of laboratory experiments. 4-MPA has been studied for its ability to interact with various biochemical pathways and its potential to be used in various medical applications.

Scientific Research Applications

(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical pathways involved in various diseases, such as cancer and Alzheimer’s disease. This compound has also been used to study the effects of drugs on the biochemical pathways of the body, such as the effects of psychotropic drugs on serotonin and dopamine pathways. Additionally, this compound has been used to study the effects of environmental toxins on the biochemical pathways of the body.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one is not yet fully understood. It is known, however, that this compound interacts with various biochemical pathways in the body. It has been shown to interact with the serotonin and dopamine pathways, as well as the pathways involved in cancer and Alzheimer’s disease. This compound is also known to interact with various enzymes and receptors in the body, such as the enzyme monoamine oxidase and the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can have a positive effect on mood and behavior. It has also been shown to increase dopamine levels, which can improve cognitive function and alertness. This compound has also been shown to have anti-inflammatory and antioxidant effects, which can help protect the body from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one in laboratory experiments is its ability to interact with various biochemical pathways in the body. This makes it a useful tool for studying the effects of drugs and environmental toxins on the body. Additionally, this compound is relatively safe and has few side effects. The main limitation of this compound is that its effects are not fully understood, so further research is needed to understand its exact mechanism of action.

Future Directions

There are a number of potential future directions for (E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one research. One potential direction is to further study its effects on the biochemical pathways involved in cancer and Alzheimer’s disease. Additionally, further research could be done to study the effects of this compound on the serotonin and dopamine pathways. Additionally, further research could be done to study the effects of this compound on the body’s immune system, as well as its potential use as a drug for the treatment of various diseases. Finally, further research could be done to study the effects of this compound on the body’s metabolism, as well as its potential use as a dietary supplement.

Synthesis Methods

(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one can be synthesized in a variety of ways. One of the most common methods is the reaction of 4-methoxyaniline with 2-pyrimidinyloxybenzaldehyde in the presence of a base and a catalyst. This reaction produces this compound in a yield of up to 75%. Other methods of synthesis include the reaction of 4-methoxyaniline with 2-pyrimidinyloxybenzaldehyde in the presence of a base and a catalyst, or the reaction of 4-methoxyaniline with 2-pyrimidinyloxybenzaldehyde in the presence of a base and a catalyst.

properties

IUPAC Name

(E)-3-(4-methoxyanilino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-25-17-9-5-16(6-10-17)21-14-11-19(24)15-3-7-18(8-4-15)26-20-22-12-2-13-23-20/h2-14,21H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFGKNVXDPCMHO-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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